Lipophilicity Advantage of 8-Methyl Substitution vs. Des-Methyl Analog (CAS 950392-74-2)
The 8-methyl substituent on the coumarin core increases the computed XLogP3 of the target compound (CAS 931739-08-1) to 2.8, compared with an estimated XLogP3 of approximately 2.3 for the des-methyl analog 3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one (CAS 950392-74-2, C₁₆H₉N₃O₃, MW 291.26 Da), based on the difference of ~0.5 logP units typically conferred by an aromatic methyl group [1]. The molecular weight increases from 291.26 Da to 305.29 Da (+14.03 Da, matching one CH₂ unit) [1]. This lipophilicity shift of ΔXLogP3 ≈ +0.5 may enhance passive membrane permeability by an estimated 1.5- to 2-fold based on the quantitative relationship between logP and permeability in Caco-2 models, though direct permeability measurements for this compound are not publicly available.
| Evidence Dimension | Lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 2.8; MW = 305.29 Da (C₁₇H₁₁N₃O₃) |
| Comparator Or Baseline | Des-methyl analog CAS 950392-74-2: XLogP3 = estimated ~2.3 (based on removal of one aromatic methyl group from computed value); MW = 291.26 Da (C₁₆H₉N₃O₃) |
| Quantified Difference | ΔXLogP3 ≈ +0.5; ΔMW = +14.03 Da |
| Conditions | Computed XLogP3 values from PubChem; MW confirmed by EvitaChem product specification |
Why This Matters
A ΔXLogP3 of +0.5 translates to a ~3.2-fold increase in calculated octanol-water partition coefficient, a critical parameter for predicting passive diffusion across biological membranes and blood-brain barrier penetration in early-stage drug discovery screening programs.
- [1] PubChem Compound Summary for CID 20904343, 8-methyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, XLogP3 = 2.8, MW = 305.29 g/mol. National Center for Biotechnology Information (2025). View Source
